molecular formula C14H12FN3O2 B2911364 N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide CAS No. 331863-16-2

N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2911364
CAS No.: 331863-16-2
M. Wt: 273.267
InChI Key: WPRSWQDYODCAFF-UHFFFAOYSA-N
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Description

N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide: is a synthetic organic compound characterized by the presence of a fluorinated phenyl group and a pyridinylmethyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide typically involves the reaction of 4-fluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxalamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • N-(4-Fluoro-phenyl)-N’-pyridin-2-ylmethyl-oxalamide
  • N-(4-Fluoro-phenyl)-N’-pyridin-4-ylmethyl-oxalamide
  • N-(4-Chloro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide

Comparison: N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide is unique due to the specific positioning of the fluorine atom on the phenyl ring and the pyridinylmethyl group. This structural arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, the fluorinated compound may exhibit enhanced stability and selectivity in its interactions with molecular targets .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRSWQDYODCAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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